

Technical Support Center: Ceftazidime Solubility for Experimental Use

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Compound of Interest

Compound Name: Ceftazidime

Cat. No.: B8180308

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Welcome to the technical support center for improving the solubility of Ceftazidime in experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered when preparing Ceftazidime solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Ceftazidime in common laboratory solvents?

A1: Ceftazidime is a crystalline powder that is slightly soluble in water and sparingly soluble in organic solvents like ethanol and DMSO.^{[1][2][3][4]} Its solubility is influenced by factors such as pH, temperature, and the specific salt form of the compound. For consistent results, it is often supplied as Ceftazidime pentahydrate or in a formulation with sodium carbonate to improve dissolution in aqueous solutions.^[5]

Q2: How does pH affect the solubility and stability of Ceftazidime?

A2: The pH of the solution is a critical factor for both the solubility and stability of Ceftazidime. The pH of a freshly prepared aqueous solution of Ceftazidime typically falls between 3.0 and 4.0.^[1] However, formulations for injection are often buffered to a pH between 5.0 and 7.5.^[5] Exposing Ceftazidime to a pH of 4 or lower can lead to immediate precipitation.^[6] Conversely, while solubility may increase at higher pH, stability decreases, especially at pH values exceeding 7.^[6] Maximum adsorption for experimental purposes has been observed around pH 6.^[7]

Q3: What is the recommended storage temperature and duration for reconstituted Ceftazidime solutions?

A3: The stability of reconstituted Ceftazidime is highly dependent on temperature. For short-term storage, solutions in sterile water are generally stable for up to 8 hours at room temperature (21-23°C) or up to 96 hours when refrigerated at 4°C.[8][9] For longer-term storage, solutions can be frozen at -20°C for up to 3 months.[8][9][10] It is important to avoid repeated freeze-thaw cycles.

Q4: Can I use DMSO to prepare a stock solution of Ceftazidime?

A4: Yes, DMSO can be used to prepare stock solutions of Ceftazidime. The solubility in DMSO is reported to be ≥ 21.25 mg/mL.[11] However, some sources indicate lower solubility, around 4 mg/mL, and caution that moisture-absorbing DMSO can reduce solubility.[12] For biological experiments, it is often recommended to prepare aqueous solutions directly, if possible.[2][13]

Troubleshooting Guide

Issue: My Ceftazidime powder is not dissolving completely in water.

- Solution 1: Check the pH. As mentioned, a very low pH can cause precipitation.[6] Consider using a buffer solution with a pH between 6.0 and 7.2.[2][13]
- Solution 2: Gentle Warming and Sonication. Warming the solution to 37°C for a short period (e.g., 10 minutes) and/or using an ultrasonic bath can aid dissolution.[11]
- Solution 3: Use a Formulation with a Solubilizing Agent. Commercial preparations of Ceftazidime for injection often include sodium carbonate, which reacts upon adding a diluent to form ceftazidime sodium in situ, a more soluble form.[5] This also releases carbon dioxide, which is why a clear solution is typically obtained after shaking for 1-2 minutes.[14][15]

Issue: My Ceftazidime solution has turned a yellow or amber color.

- Explanation: It is normal for Ceftazidime solutions to range in color from light yellow to amber depending on the concentration, diluent, and storage conditions.[14] A minor increase in color intensity during storage at 25°C for 24 hours is also expected.[6] However, a significant color change may indicate degradation.

Issue: I am seeing precipitation after mixing Ceftazidime with other drugs.

- Explanation: Ceftazidime can be physically or chemically incompatible with other drugs. For example, precipitation has been reported when mixed with vancomycin, nicardipine, midazolam, and propofol.[6] It is crucial to check for compatibility before co-administering or mixing Ceftazidime with other substances.

Quantitative Data Summary

The following tables summarize the solubility and stability data for Ceftazidime from various sources.

Table 1: Solubility of Ceftazidime in Common Solvents

Solvent	Reported Solubility	Reference(s)
Water	Slightly soluble	[1][3]
Phosphate Buffered Saline (PBS), pH 7.2	Approximately 5 mg/mL	[2][13]
DMSO	≥21.25 mg/mL	[11]
4 mg/mL (fresh DMSO recommended)	[12]	
0.2 mg/mL	[3]	
Ethanol	Very slightly soluble / Insoluble	[1][11]
0.2 mg/mL	[3]	

Table 2: Stability of Reconstituted Ceftazidime Solutions

Concentration	Diluent	Storage Temperature	Duration	Stability	Reference(s)
100 & 200 mg/mL	Sterile Water	21-23°C (Room Temp)	8 hours	>90% remaining	[8] [9]
100 & 200 mg/mL	Sterile Water	4°C	96 hours	>90% remaining	[8] [9]
20 mg/mL	0.9% Sodium Chloride	-20°C	3 months	>96% remaining	[10]
4% - 12% (w/v)	Not specified	25°C	24 hours	<10% degradation	[6]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Ceftazidime Solution

- Materials:
 - Ceftazidime powder
 - Sterile Water for Injection or a suitable buffer (e.g., PBS, pH 7.2)
 - Sterile vials and syringes
 - Vortex mixer and/or ultrasonic bath (optional)
- Procedure:
 - Aseptically weigh the desired amount of Ceftazidime powder.
 - Add the appropriate volume of sterile water or buffer to the vial containing the powder. For clinical preparations, a common reconstitution is to add 10 mL of diluent to a 1g vial.[\[14\]](#)
 - Securely cap the vial and shake vigorously for 1-2 minutes until the powder is completely dissolved. The release of carbon dioxide from formulations containing sodium carbonate

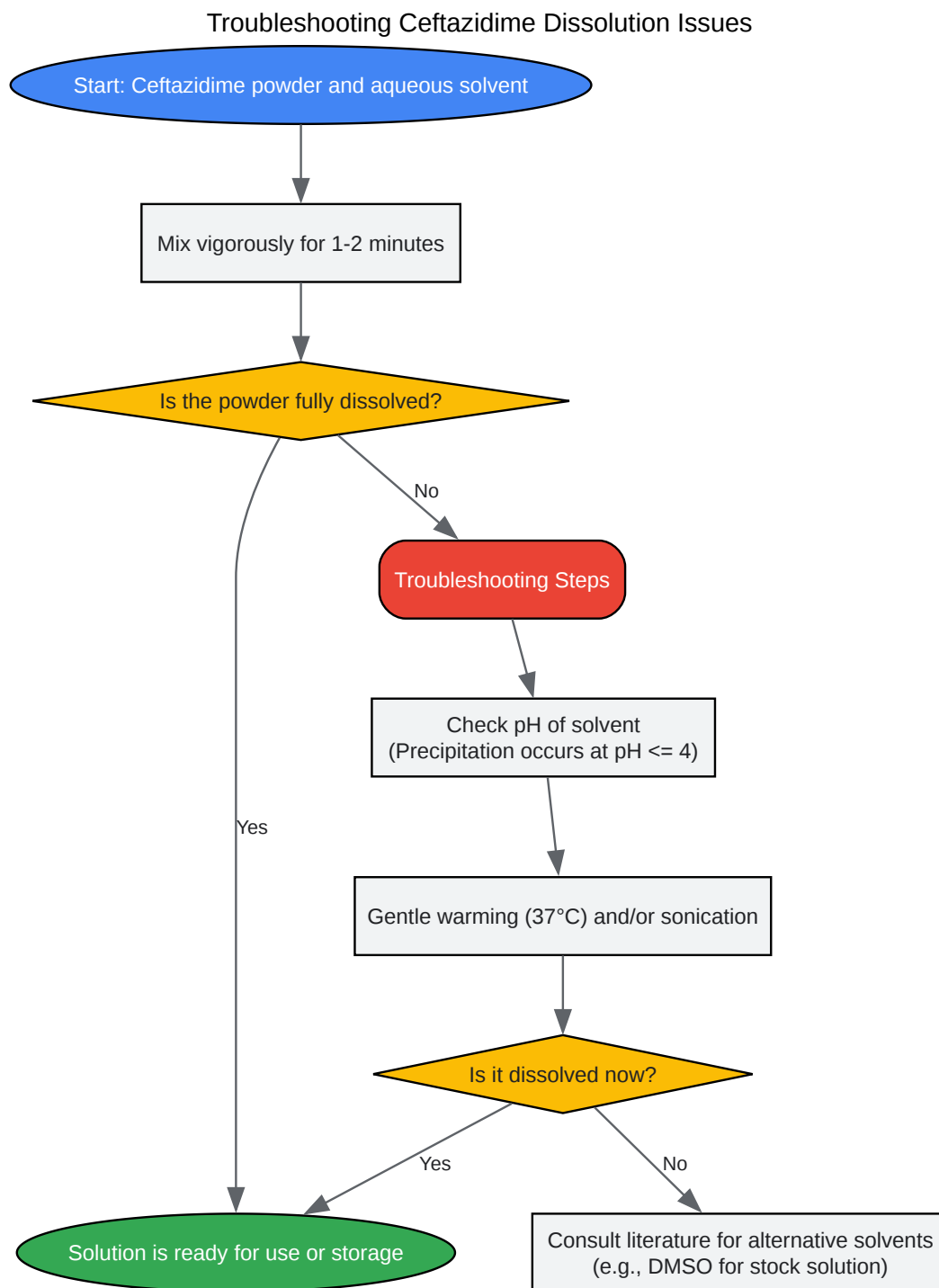
will aid in dissolution and result in a clear solution.[\[14\]](#)[\[15\]](#)

4. Visually inspect the solution for any particulate matter. If particles are present, continue to mix or use gentle warming/sonication if necessary.
5. If not for immediate use, store the solution at the appropriate temperature as indicated in Table 2.

Protocol 2: Preparation of a Ceftazidime Stock Solution in DMSO

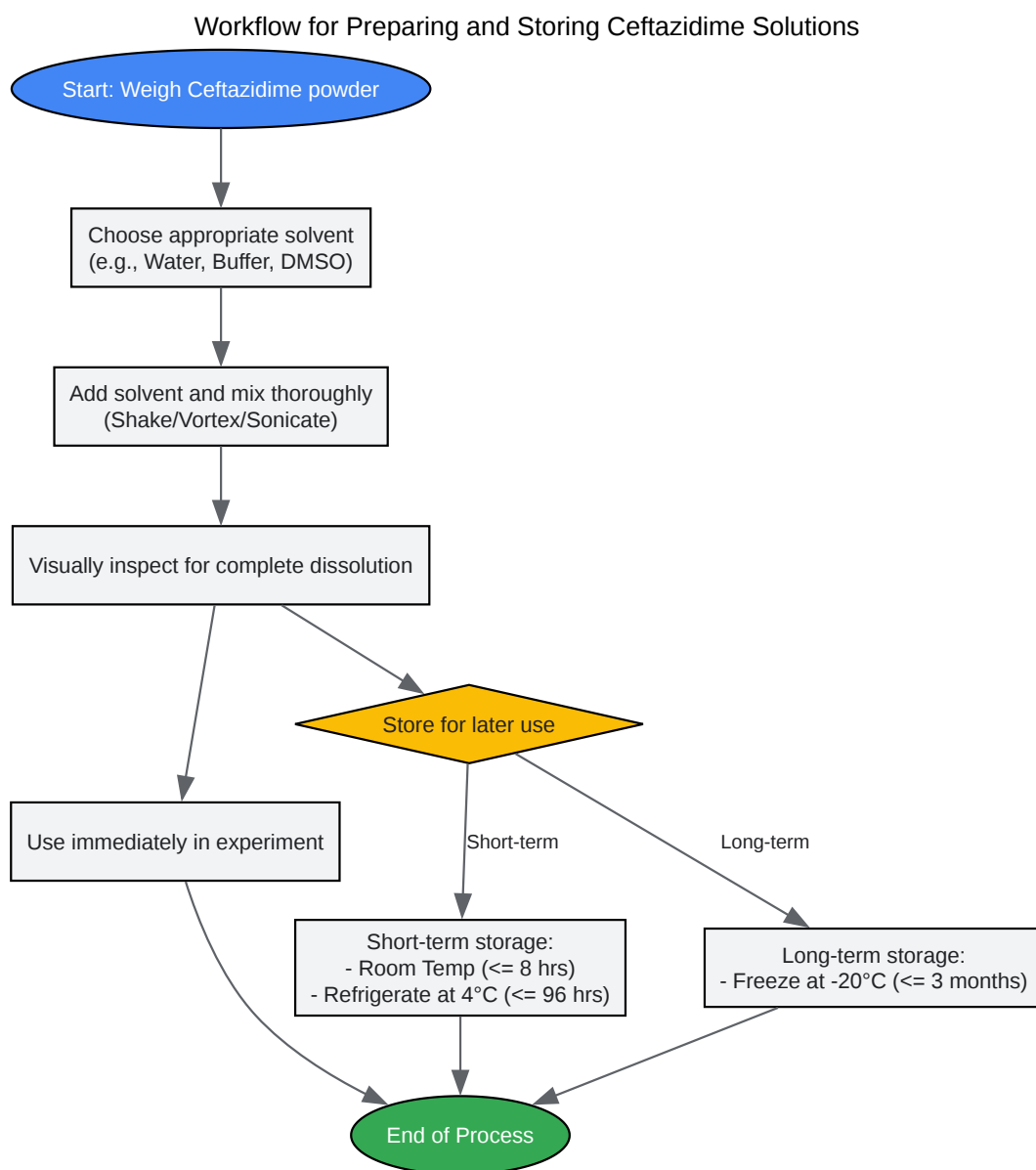
- Materials:
 - Ceftazidime powder
 - Anhydrous (fresh) DMSO
 - Sterile microcentrifuge tubes or vials
- Procedure:
 1. Weigh the desired amount of Ceftazidime powder into a sterile tube.
 2. Add the required volume of fresh DMSO to achieve the desired concentration (e.g., for a 20 mg/mL stock, add 50 μ L of DMSO to 1 mg of Ceftazidime).
 3. Vortex the tube until the powder is fully dissolved. Gentle warming (37°C) or sonication can be used to assist dissolution if needed.[\[11\]](#)
 4. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visualizations



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Caption: A troubleshooting workflow for dissolving Ceftazidime powder.



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Caption: A general workflow for preparing and storing Ceftazidime solutions.

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